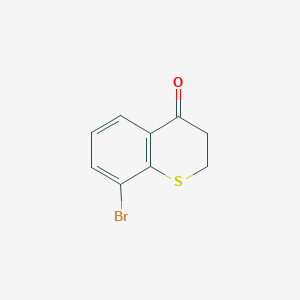

8-Bromothiochroman-4-one

Description

8-Bromothiochroman-4-one (CAS: 1097803-59-2) is a sulfur-containing heterocyclic compound with the molecular formula C₉H₇BrOS and a molecular weight of 243.12 g/mol . Structurally, it consists of a thiochromanone backbone (a benzothiopyran-4-one system) substituted with a bromine atom at the 8-position. The sulfur atom in the thiopyran ring distinguishes it from oxygen-containing chromanone analogs, influencing its electronic properties, solubility, and reactivity . This compound is typically synthesized via bromination of thiochroman-4-one derivatives, followed by purification using chromatographic techniques . It is commercially available in small quantities (e.g., 100 mg for ~250 yuan) for research applications .

Properties

IUPAC Name |

8-bromo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENLCBPDEOSXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry

Mode of Action

It’s known that chromanone derivatives exhibit a wide range of pharmacological activities. The specific interactions of 8-Bromothiochroman-4-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

8-Bromothiochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis through the generation of reactive oxygen species (ROS) . This compound also affects gene expression by modulating transcription factors involved in cell proliferation and survival . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression . These temporal effects are essential considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown beneficial effects, such as reduced tumor growth and improved antioxidant defenses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to inhibit the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, leading to altered metabolic flux and reduced ATP production . Additionally, this compound can affect metabolite levels by modulating the activity of enzymes involved in the biosynthesis and degradation of essential biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an essential aspect of its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria . Its presence in these compartments can influence various cellular processes, such as energy production and oxidative stress responses . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its activity and function .

Biological Activity

8-Bromothiochroman-4-one, a compound belonging to the thiochroman family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 243.12 g/mol. Its structure includes a thiochroman core, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of thiochroman-4-one exhibit significant antimicrobial activity. A study indicated that certain derivatives showed promising inhibitory effects against Bacillus subtilis and Pseudomonas fluorescens, with some compounds achieving IC50 values as low as 20 nM against cancer cell lines such as MCF-7 and KB-V1Vbl .

Table 1: Antimicrobial Activity of Thiochroman Derivatives

| Compound | Target Organism | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | 20 | |

| Pyrazole derivative | Pseudomonas fluorescens | 15 |

Anticancer Activity

This compound has been implicated in anticancer mechanisms, particularly through the induction of reactive oxygen species (ROS) that lead to apoptosis in cancer cells. The compound's ability to interfere with tubulin polymerization has also been noted, suggesting a dual mechanism involving both ROS generation and cytoskeletal disruption .

Case Study: MCF-7 Cell Line

A study evaluated the effects of various thiochroman derivatives on the MCF-7 breast cancer cell line. The results showed that this compound induced significant cytotoxicity, with an IC50 value of 20 nM, indicating strong potential as an anticancer agent .

The mechanisms by which this compound exerts its biological effects include:

- ROS Generation : Induction of oxidative stress leading to apoptosis.

- Tubulin Interference : Disruption of microtubule dynamics affecting cell division.

- Allosteric Modulation : Interaction with key amino acids in target proteins, influencing their activity .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

- Cancer Therapy : Its cytotoxic effects on cancer cell lines position it as a candidate for further development in oncology.

- Antimicrobial Agents : With growing resistance to conventional antibiotics, compounds like this compound may offer new avenues for treatment.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against emerging viral pathogens .

Scientific Research Applications

Cancer Research

8-Bromothiochroman-4-one has been evaluated for its cytotoxic properties against various cancer cell lines. Studies indicate that this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to cell death in malignant cells.

Key Findings:

- Cytotoxicity: Thiosemicarbazone analogs of thiochromanones, including this compound, exhibit higher cytotoxicity compared to their non-substituted counterparts.

- Mechanism of Action: The compound's ability to generate ROS is crucial for its apoptotic effects, making it a potential candidate for further development in cancer therapies .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, particularly against intracellular pathogens like Leishmania panamensis.

Key Findings:

- Antileishmanial Activity: Compounds derived from thiochromanones were tested against Leishmania panamensis, with some derivatives showing EC50 values lower than 10 μM and selectivity indices exceeding 100, indicating potent activity against the pathogen .

Oxidative Stress Response Modulation

The compound has been observed to influence enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This modulation can lead to significant changes in cellular redox states.

Key Findings:

- Enzyme Interaction: By interacting with these enzymes, this compound can enhance or inhibit their activity, potentially providing therapeutic benefits in conditions characterized by oxidative stress .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line Tested | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Thiosemicarbazone A | HeLa | <10 | >100 |

| Thiosemicarbazone B | MCF-7 | <15 | >80 |

| This compound | A549 | <20 | >50 |

Table 2: Antimicrobial Activity Against Leishmania panamensis

| Compound Name | EC50 (µM) | Selectivity Index |

|---|---|---|

| Vinyl Sulfone Derivative | <5 | >100 |

| This compound | <10 | >100 |

Case Study 1: Evaluation of Cytotoxic Effects

In a study conducted on various cancer cell lines, researchers synthesized several thiosemicarbazone analogs based on the structure of this compound. The findings demonstrated that modifications at the C-8 position significantly enhanced the cytotoxic effects compared to other derivatives.

Case Study 2: Antileishmanial Activity Assessment

Another study focused on the antileishmanial properties of compounds derived from thiochromanones. The evaluation revealed that certain derivatives showed remarkable efficacy against Leishmania panamensis, suggesting potential for therapeutic development in treating leishmaniasis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-Bromothiochroman-4-one with structurally related brominated chromanones and thiochromanones:

Key Observations:

Thiochromanones generally exhibit higher molecular weights than chromanones due to sulfur’s atomic mass.

Substituent Effects :

- Halogen substituents (Br, Cl, F) enhance electrophilicity and influence reactivity in cross-coupling reactions .

- Methyl or chloro groups (e.g., in 8-Bromo-6-chlorochroman-4-one) increase steric hindrance and may alter metabolic stability in pharmacological contexts .

Stability and Storage :

- 8-Bromochroman-4-one requires room-temperature storage, while 8-Bromo-6-chlorochroman-4-one is stored at 2–8°C, suggesting higher sensitivity to degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.